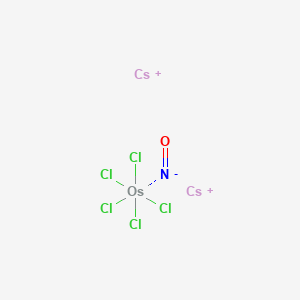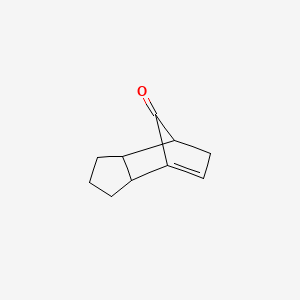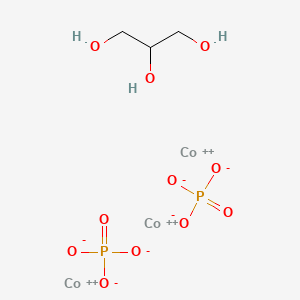
Ethoxy, 2-fluoro-1-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxy, 2-fluoro-1-oxo- is an organic compound that features both an ethoxy group and a fluorine atom attached to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy, 2-fluoro-1-oxo- typically involves the introduction of a fluorine atom into an ethoxy-containing precursor. One common method is the fluorination of ethoxyacetyl chloride using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Ethoxy, 2-fluoro-1-oxo- often employs large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorinating agents and catalysts to ensure efficient conversion. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the production rate while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Ethoxy, 2-fluoro-1-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethoxy, 2-fluoro-1-oxo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, especially in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethoxy, 2-fluoro-1-oxo- involves its interaction with molecular targets through its carbonyl and fluorine groups. The carbonyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect biological pathways and molecular processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
Ethoxy, 2-chloro-1-oxo-: Similar structure but with a chlorine atom instead of fluorine.
Ethoxy, 2-bromo-1-oxo-: Contains a bromine atom instead of fluorine.
Ethoxy, 2-iodo-1-oxo-: Features an iodine atom in place of fluorine.
Uniqueness
Ethoxy, 2-fluoro-1-oxo- is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. The fluorine atom’s electronegativity and small size make the compound particularly valuable in various chemical and biological applications.
Properties
CAS No. |
52316-02-6 |
|---|---|
Molecular Formula |
C2H2FO2 |
Molecular Weight |
77.03 g/mol |
InChI |
InChI=1S/C2H2FO2/c3-1-2(4)5/h1H2 |
InChI Key |
FEFJSFJIKRZBLH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)[O])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2'-[Butylidenebis(oxymethylene)]bisfuran](/img/structure/B12664950.png)



![Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate](/img/structure/B12664964.png)







